molecular formula C13H11N3 B2599899 4-(1H-indazol-1-yl)aniline CAS No. 169781-26-4

4-(1H-indazol-1-yl)aniline

Cat. No. B2599899
M. Wt: 209.252
InChI Key: AQQPNMUWIKGWGI-UHFFFAOYSA-N
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Description

“4-(1H-indazol-1-yl)aniline” is a chemical compound with the empirical formula C9H9N3 . It is also known as 1-(4-Aminophenyl)-1H-imidazole . The molecular weight of this compound is 159.19 .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “4-(1H-indazol-1-yl)aniline”, has been widely studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular structure of “4-(1H-indazol-1-yl)aniline” consists of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole-containing compounds, such as “4-(1H-indazol-1-yl)aniline”, show both acidic and basic properties . They are amphoteric in nature due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“4-(1H-indazol-1-yl)aniline” is a powder with a melting point of 143-147 °C (lit.) . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Fluorescent and Antioxidant Applications

A study by Palaniraja et al. (2016) describes the metal-free regioselective synthesis of pyrimido-fused indazoles, leveraging 4-(1H-indazol-1-yl)aniline derivatives for the creation of fluorescent compounds. These compounds exhibit significant fluorescence properties and have been evaluated for their free radical scavenging activity, showcasing good antioxidant activity. This research highlights the compound's potential in developing fluorescent markers and antioxidants (Palaniraja et al., 2016).

Electropolymerization for Conductive Surfaces

Coates et al. (2012) investigated the use of 4-(1H-indazol-1-yl)aniline derivatives for the functionalization of conductive surfaces. By combining electrochemistry and "click" chemistry, they anchored ferrocene moieties on glassy carbon surfaces, exploring the potential of such compounds in modifying electrodes for electrochemical applications (Coates et al., 2012).

Organocatalysis in Arylation Reactions

Research by Saritha et al. (2021) demonstrated the utility of 4-(1H-indazol-1-yl)aniline derivatives in highly regioselective organo photocatalysis for the arylation of 2H-indazole derivatives. This study provides a safe and accessible route for synthesizing arylated indazole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research (Saritha et al., 2021).

Corrosion Inhibition

A study conducted by Daoud et al. (2014) highlighted the effectiveness of 4-(1H-indazol-1-yl)aniline derivatives as corrosion inhibitors for mild steel in acidic environments. Their research suggests that these compounds can adsorb onto metal surfaces, significantly reducing corrosion rates. This finding is important for the development of new, more efficient corrosion inhibitors for industrial applications (Daoud et al., 2014).

Electroluminescent Materials

Jin et al. (2020) synthesized and characterized indazole-based compounds, including derivatives of 4-(1H-indazol-1-yl)aniline, for their electroluminescent properties. These materials exhibit high photoluminescence quantum yields, showcasing their potential in the development of organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Safety And Hazards

“4-(1H-indazol-1-yl)aniline” may cause respiratory irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new drugs that overcome the AMR problems is necessary .

properties

IUPAC Name

4-indazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQPNMUWIKGWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indazol-1-yl)aniline

CAS RN

169781-26-4
Record name 4-(1H-indazol-1-yl)aniline
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